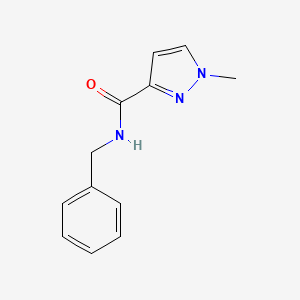![molecular formula C21H17F3N6O6 B2970888 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine CAS No. 1025769-22-5](/img/structure/B2970888.png)
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is an intricate organic molecule featuring a piperidine core linked to various aromatic and pyrazole groups. Known for its multifunctionality, this compound is instrumental in multiple research fields due to its unique structural attributes and reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often involves multi-step organic reactions. For instance, a common method may start with the nitration of the trifluoromethylphenyl precursor, followed by the formation of the pyrazole ring through condensation with an appropriate hydrazine derivative. The final step usually includes coupling the piperidine ring with the previously formed intermediates under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis is scaled up using robust, high-yielding steps. Automation and continuous flow reactors may be employed to ensure precision and efficiency. Reagents such as nitric acid for nitration, trifluoromethylbenzene, and a variety of solvents (DMF, toluene) are essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The presence of nitro groups suggests potential redox activity, making the compound subject to oxidation reactions.
Reduction: Nitro groups can be reduced to amines under suitable conditions.
Substitution: Aromatic substitution reactions are feasible, particularly for the electron-deficient nitro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Tin chloride, iron filings in hydrochloric acid.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The primary products vary based on the specific reaction pathway but often include amino derivatives, further nitrated compounds, and various substituted aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a precursor for synthesizing more complex molecules due to its versatile reactive sites. It aids in mechanistic studies of aromatic substitution and redox reactions.
Biology and Medicine: Researchers explore its role as a scaffold for developing pharmaceuticals, particularly for targeting enzymes or receptors involved in inflammatory and neurological pathways.
Industry: Used in materials science for developing specialized polymers and as an intermediate in dye synthesis due to its vibrant chromophoric properties.
Mechanism of Action
This compound operates through its ability to undergo diverse chemical transformations, interacting with various molecular targets. Its nitro groups can participate in redox reactions, affecting cellular oxidative states, while the aromatic and pyrazole groups may bind to specific enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
4-(3,4-dinitrophenyl)piperidine
1-[4-(trifluoromethyl)phenyl]-4-pyrazolylpiperidine
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O6/c22-21(23,24)14-9-18(29(33)34)20(19(10-14)30(35)36)27-6-4-12(5-7-27)16-11-17(26-25-16)13-2-1-3-15(8-13)28(31)32/h1-3,8-12H,4-7H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSSIVINCJRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2970805.png)
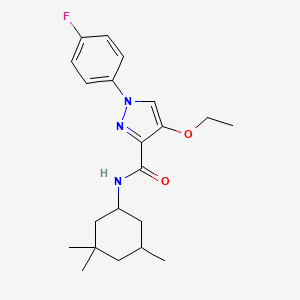
![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
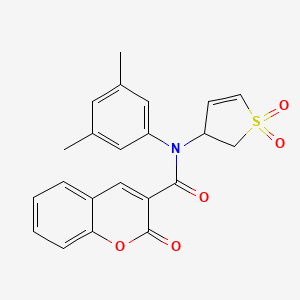
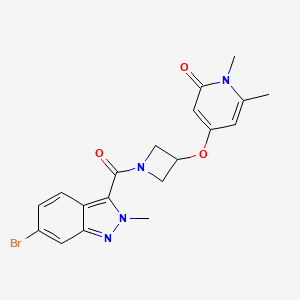

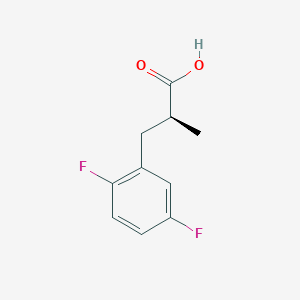
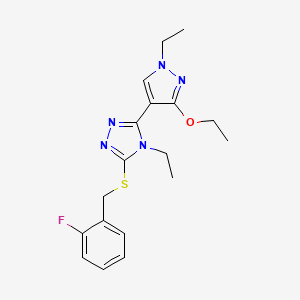
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)
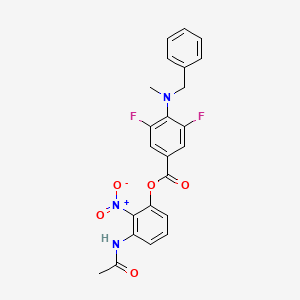
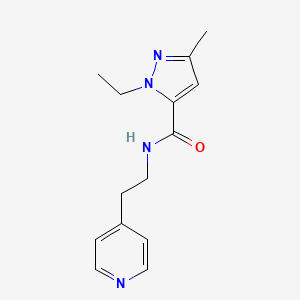
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
